molecular formula C6H9NO2 B8011527 4-(Dimethylamino)but-2-ynoic acid

4-(Dimethylamino)but-2-ynoic acid

Cat. No.: B8011527
M. Wt: 127.14 g/mol
InChI Key: GPOHHJPOQPILBS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)but-2-ynoic acid is an organic compound with the molecular formula C6H9NO2 It is characterized by the presence of a dimethylamino group attached to a butynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)but-2-ynoic acid typically involves the alkylation of propargyl bromide with dimethylamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under pressure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)but-2-ynoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to modify biological molecules makes it valuable in biochemical research.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)but-2-ynoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo various chemical reactions allows it to modify target molecules, thereby influencing their function.

Comparison with Similar Compounds

    4-(Dimethylamino)but-2-enoic acid: Similar in structure but with a double bond instead of a triple bond.

    4-(Dimethylamino)butanoic acid: Lacks the triple bond, making it less reactive in certain chemical reactions.

    4-(Dimethylamino)but-2-yn-1-ol: Contains a hydroxyl group, offering different reactivity and applications.

Uniqueness: 4-(Dimethylamino)but-2-ynoic acid is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-(dimethylamino)but-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOHHJPOQPILBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyl lithium in hexane (96 mL, 2.5 M in n-hexane) was slowly added to 1-dimethylamino-2-propyne (20 g, 240 mmol) in 100 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 h at −78° C., then dry carbon dioxide was pass through the reaction overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 15.6 g of 4-dimethylamino-but-2-ynoic acid: mass spectrum (m/e):M−H 126.
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Synthesis routes and methods II

Procedure details

n-BuLi in hexane (2.5M, 24.06 mmol, 9.62 mL) was slowly added to a solution of N,N-dimethylprop-2-yn-1-amine (24.06 mmol, 2.59 mL, 2 g) in dry THF (10 mL) at −78° C. The mixture was stirred for 1 h at −78° C., then crushed CO2 (241 mmol, 10.59 g) was added in one portion and the reaction mixture was stirred for an additional 10 min. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated in vacuo to give the crude amino acid. This was dissolved in methanol, and the insoluble salts were removed via filtration. The filtrate was evaporated to give 3.25 g of 4-(dimethylamino)but-2-ynoic acid (106%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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